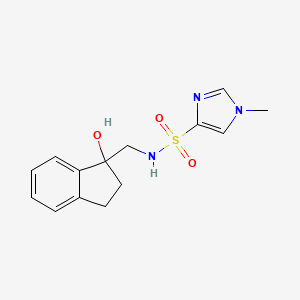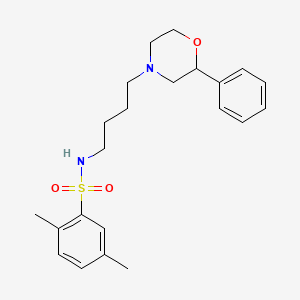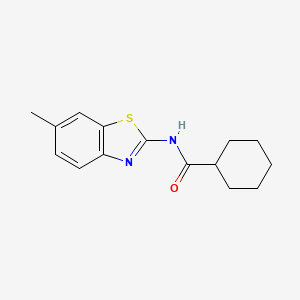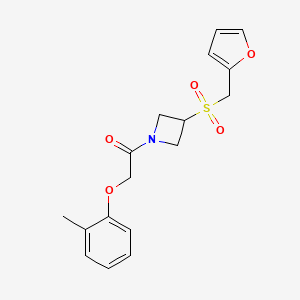![molecular formula C18H19BrN2O5S B2666026 Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate CAS No. 1397003-32-5](/img/structure/B2666026.png)
Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate is a complex organic compound that features a sulfonamide group, a brominated aromatic ring, and an ester functional group
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Enzyme Inhibition: The sulfonamide group can act as an inhibitor for certain enzymes.
Protein Labeling: The compound can be used to label proteins for biochemical studies.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting enzymes or receptors.
Industry
Material Science: Used in the synthesis of polymers or other materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzenesulfonyl chloride, glycine, and methyl 3-phenylpropanoate.
Step 1 Formation of the Sulfonamide: 4-bromobenzenesulfonyl chloride reacts with glycine in the presence of a base like triethylamine to form 2-{[(4-bromophenyl)sulfonyl]amino}acetic acid.
Step 2 Amide Bond Formation: The intermediate 2-{[(4-bromophenyl)sulfonyl]amino}acetic acid is then coupled with methyl 3-phenylpropanoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and bromophenyl rings.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The major product would be the corresponding alcohol.
Substitution: Products would vary depending on the nucleophile used, such as amino or thiol derivatives.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological molecules such as proteins and enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. The bromophenyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-[(2-{[(4-methylphenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate: Similar structure but with a methyl group instead of bromine.
Methyl 2-[(2-{[(4-nitrophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate can enhance its reactivity and binding affinity in biological systems compared to its analogs with different substituents. This makes it a valuable compound for specific applications in medicinal chemistry and biochemical research.
Eigenschaften
IUPAC Name |
methyl 2-[[2-[(4-bromophenyl)sulfonylamino]acetyl]amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O5S/c1-26-18(23)16(11-13-5-3-2-4-6-13)21-17(22)12-20-27(24,25)15-9-7-14(19)8-10-15/h2-10,16,20H,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXIBUUJLOHYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2665947.png)
amine hydrochloride](/img/structure/B2665951.png)
![2-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(2E)-3-PHENYLPROP-2-EN-1-YL]ACETAMIDE](/img/structure/B2665952.png)


![ethyl5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate](/img/structure/B2665957.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2665959.png)
![2-[methyl(prop-2-yn-1-yl)amino]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2665960.png)

![3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide](/img/structure/B2665962.png)
![3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2665963.png)
![methyl 4-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2665964.png)
